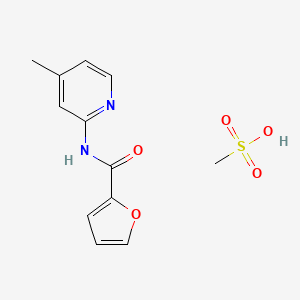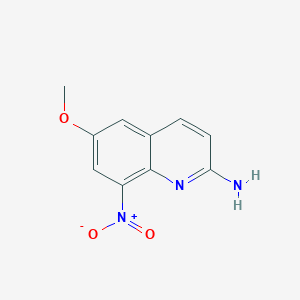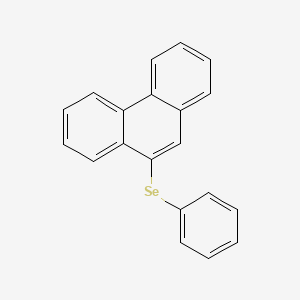
9-(Phenylselanyl)phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Phenylselanyl)phenanthrene is an organoselenium compound derived from phenanthrene, a polycyclic aromatic hydrocarbon This compound features a phenylselanyl group attached to the ninth position of the phenanthrene structure
Preparation Methods
The synthesis of 9-(Phenylselanyl)phenanthrene typically involves the functionalization of phenanthrene at the ninth position. One common method includes the bromination of phenanthrene to form 9-bromophenanthrene, followed by a nucleophilic substitution reaction with phenylselenol. The reaction conditions often involve the use of solvents like carbon tetrachloride and catalysts such as iron bromide to facilitate the substitution process .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves large-scale bromination and subsequent substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
9-(Phenylselanyl)phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the selenyl group to selenides or diselenides using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene ring, particularly at the 9 and 10 positions, using reagents like bromine or sulfuric acid
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields selenoxides, while reduction with sodium borohydride produces selenides.
Scientific Research Applications
9-(Phenylselanyl)phenanthrene has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: Studies have explored its potential as an antioxidant and its role in modulating biological pathways involving selenium.
Mechanism of Action
The mechanism of action of 9-(Phenylselanyl)phenanthrene involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes and selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The compound’s ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways .
Comparison with Similar Compounds
9-(Phenylselanyl)phenanthrene can be compared with other organoselenium compounds such as:
9-Bromophenanthrene: Used as an intermediate in the synthesis of this compound.
Phenanthrenequinone: An oxidized derivative of phenanthrene with applications in organic synthesis.
Phenanthridine: A nitrogen-containing analog of phenanthrene with biological activity.
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur or nitrogen analogs.
Properties
CAS No. |
65490-23-5 |
|---|---|
Molecular Formula |
C20H14Se |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
9-phenylselanylphenanthrene |
InChI |
InChI=1S/C20H14Se/c1-2-9-16(10-3-1)21-20-14-15-8-4-5-11-17(15)18-12-6-7-13-19(18)20/h1-14H |
InChI Key |
CCVZHCZZOIMNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
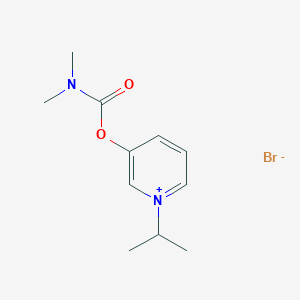
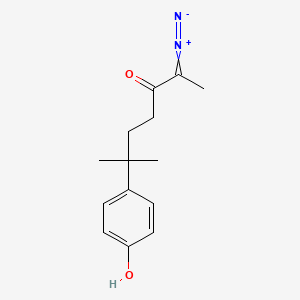

![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)

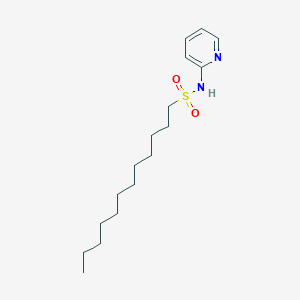
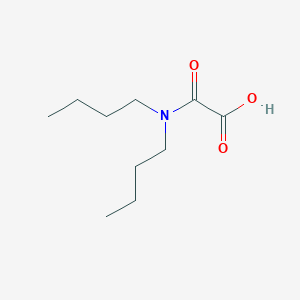
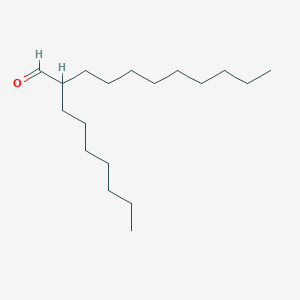
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
